molecular formula C29H30N2O5S B2622494 ethyl 2-(2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 850907-62-9

ethyl 2-(2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2622494
CAS No.: 850907-62-9
M. Wt: 518.63
InChI Key: GIUTZLBZIBXZPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group and an acetamido-linked tetrahydroisoquinoline moiety.

Properties

IUPAC Name

ethyl 2-[[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5S/c1-3-35-29(34)26-22-10-6-12-24(22)37-27(26)30-25(32)17-36-23-11-5-9-21-20(23)13-14-31(28(21)33)16-19-8-4-7-18(2)15-19/h4-5,7-9,11,15H,3,6,10,12-14,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUTZLBZIBXZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:
  • Core Diversity : The target compound and –8 derivatives share the cyclopenta[b]thiophene core, whereas –5 compounds use tetrahydrobenzo[b]thiophene or simple thiophene cores. The cyclopenta[b]thiophene scaffold may confer distinct conformational rigidity, influencing receptor binding .
  • Substituent Effects: The acetamido linker in the target compound contrasts with thioureido () or cyanoacrylamido () groups. The 3-methylbenzyl group on the tetrahydroisoquinoline subunit (target compound) increases lipophilicity (predicted logP ~5–6) compared to the 4-hydroxyphenyl () or substituted phenyl () groups. This may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Complexity : The target compound likely requires multi-step synthesis, similar to ’s Petasis reaction (22% yield). By comparison, ’s condensation method achieves higher yields for simpler thiophene derivatives .

Physicochemical and Computational Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~565.6 g/mol 390.4 g/mol 391.5 g/mol
Hydrogen Bond Donors 2 (amide NH, isoquinoline NH) 1 (amide NH) 1 (thioureido NH)
logP (Predicted) ~5.5–6.0 3.9 (XLogP3) 5.9 (XLogP3)
Topological Polar Surface Area (TPSA) ~110 Ų 83.6 Ų 83.6 Ų
  • The higher molecular weight and logP of the target compound suggest reduced bioavailability compared to simpler analogues but enhanced blood-brain barrier penetration .

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